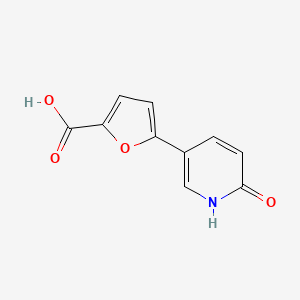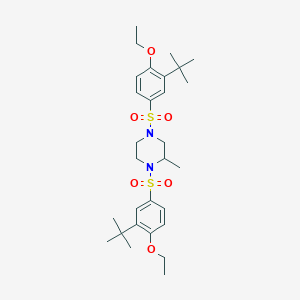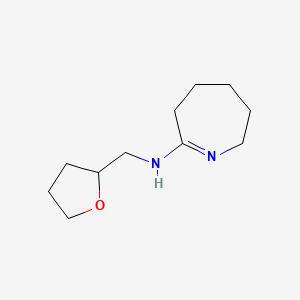
H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH es un péptido sintético compuesto por cuatro aminoácidos: ácido aspártico, alanina, histidina y lisina. Cada aminoácido existe en sus formas D y L, que son imágenes especulares entre sí.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de la resina: El primer aminoácido, DL-Asp, se une a la resina.
Desprotección: El grupo protector del aminoácido se elimina para exponer el grupo amino reactivo.
Acoplamiento: El siguiente aminoácido, DL-Ala, se acopla a la cadena creciente utilizando un reactivo de acoplamiento como HBTU o DIC.
Repetición: Los pasos 2 y 3 se repiten para DL-His y DL-Lys.
Escisión: El péptido completo se escinde de la resina utilizando un reactivo de escisión como ácido trifluoroacético (TFA).
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound puede involucrar sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. Estas máquinas automatizan el proceso SPPS, permitiendo la producción a gran escala de péptidos con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El residuo de histidina puede oxidarse para formar histidinal.
Reducción: El péptido puede reducirse para romper los enlaces disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU.
Principales Productos Formados
Oxidación: Histidinal y otros derivados oxidados.
Reducción: Péptido reducido con enlaces disulfuro rotos.
Sustitución: Péptidos modificados con diferentes secuencias de aminoácidos.
Aplicaciones Científicas De Investigación
H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Se investiga su papel en las interacciones proteína-proteína y la actividad enzimática.
Medicina: Se explora para posibles aplicaciones terapéuticas, como péptidos antimicrobianos.
Industria: Se utiliza en el desarrollo de materiales y recubrimientos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH depende de su aplicación específica. En los sistemas biológicos, puede interactuar con proteínas y enzimas a través de enlaces de hidrógeno, interacciones electrostáticas y efectos hidrófobos. La estructura del péptido le permite unirse a objetivos moleculares específicos, influyendo en su actividad y función.
Comparación Con Compuestos Similares
Compuestos Similares
H-DL-Asp-DL-Ala-DL-His-DL-Lys-NH2: Estructura similar pero con un grupo amida en el extremo C.
H-DL-Asp-DL-Ala-DL-His-DL-Arg-OH: Estructura similar pero con arginina en lugar de lisina.
H-DL-Glu-DL-Ala-DL-His-DL-Lys-OH: Estructura similar pero con ácido glutámico en lugar de ácido aspártico.
Singularidad
H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH es único debido a su combinación específica de aminoácidos y la presencia de ambas formas D y L. Esta configuración puede resultar en propiedades biológicas y químicas distintas, haciéndolo valioso para diversas aplicaciones de investigación.
Propiedades
IUPAC Name |
6-amino-2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPHUOSLCCHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)


![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)

![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)



